molecular formula C45H55FN6O10 B14754606 9-(2'-Deoxy-5'-o-dmt-2'-fluoro-b-d-arabinofuranosyl)-n2-isobutyrylguanine 3'-o-succinate triethylammonium salt

9-(2'-Deoxy-5'-o-dmt-2'-fluoro-b-d-arabinofuranosyl)-n2-isobutyrylguanine 3'-o-succinate triethylammonium salt

Cat. No.: B14754606
M. Wt: 858.9 g/mol
InChI Key: JAFGAGVWXBMKKQ-FOOWEFJRSA-N
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Description

9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)-n2-isobutyrylguanine 3’-o-succinate triethylammonium salt is a synthetic nucleoside analog. This compound is primarily used in antiviral research due to its ability to inhibit viral DNA synthesis. It has shown efficacy against various viruses, including influenza A, herpes simplex virus type 1, and HIV type 1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)-n2-isobutyrylguanine 3’-o-succinate triethylammonium salt involves multiple steps:

    Protection of the hydroxyl groups: The hydroxyl groups of the sugar moiety are protected using dimethoxytrityl (DMT) chloride.

    Fluorination: The protected sugar is then fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Glycosylation: The fluorinated sugar is coupled with a protected guanine derivative.

    Deprotection: The protecting groups are removed under acidic conditions.

    Succination: The resulting nucleoside is then reacted with succinic anhydride to form the succinate ester.

    Formation of the triethylammonium salt: Finally, the succinate ester is converted to its triethylammonium salt form by reacting with triethylamine

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)-n2-isobutyrylguanine 3’-o-succinate triethylammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted nucleosides .

Scientific Research Applications

9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)-n2-isobutyrylguanine 3’-o-succinate triethylammonium salt has several scientific research applications:

Mechanism of Action

The compound exerts its effects by incorporating into viral DNA during replication. This incorporation leads to chain termination, effectively inhibiting viral DNA synthesis. The molecular targets include viral DNA polymerases, which are essential for viral replication. By inhibiting these enzymes, the compound prevents the proliferation of viruses .

Comparison with Similar Compounds

Similar Compounds

    9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)adenine 3’-o-succinate triethylammonium salt: Another nucleoside analog with similar antiviral properties.

    9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)cytosine 3’-o-succinate triethylammonium salt: Used in antiviral research with a different base moiety

Uniqueness

9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)-n2-isobutyrylguanine 3’-o-succinate triethylammonium salt is unique due to its specific structure, which allows for effective incorporation into viral DNA and subsequent inhibition of viral replication. Its fluorinated sugar moiety enhances its stability and resistance to enzymatic degradation, making it a potent antiviral agent .

Properties

Molecular Formula

C45H55FN6O10

Molecular Weight

858.9 g/mol

IUPAC Name

4-[(2R,3R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid;N,N-diethylethanamine

InChI

InChI=1S/C39H40FN5O10.C6H15N/c1-22(2)35(49)43-38-42-34-32(36(50)44-38)41-21-45(34)37-31(40)33(55-30(48)19-18-29(46)47)28(54-37)20-53-39(23-8-6-5-7-9-23,24-10-14-26(51-3)15-11-24)25-12-16-27(52-4)17-13-25;1-4-7(5-2)6-3/h5-17,21-22,28,31,33,37H,18-20H2,1-4H3,(H,46,47)(H2,42,43,44,49,50);4-6H2,1-3H3/t28-,31+,33-,37-;/m1./s1

InChI Key

JAFGAGVWXBMKKQ-FOOWEFJRSA-N

Isomeric SMILES

CCN(CC)CC.CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)CCC(=O)O)F

Canonical SMILES

CCN(CC)CC.CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)CCC(=O)O)F

Origin of Product

United States

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